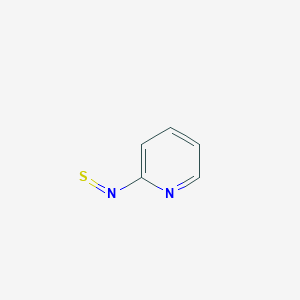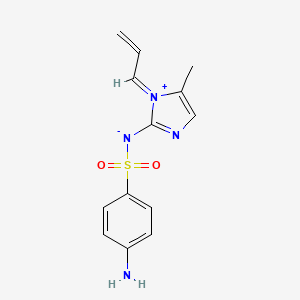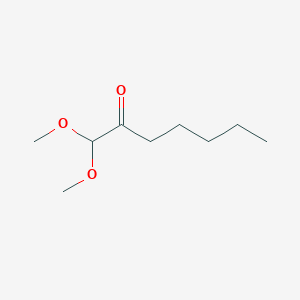
1,1-Dimethoxyheptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethoxyheptan-2-one: is an organic compound with the molecular formula C9H20O2 . It is a derivative of heptane, where two methoxy groups are attached to the first carbon and a ketone group is present on the second carbon. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethoxyheptan-2-one can be synthesized through the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which further reacts with methanol to form the dimethyl acetal. The general reaction conditions involve:
Reactants: Heptanal and methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and purification techniques, such as distillation and crystallization, is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
1,1-Dimethoxyheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products Formed
Oxidation: Formation of heptanoic acid or other oxidized products.
Reduction: Formation of 1,1-dimethoxyheptanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Dimethoxyheptan-2-one has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of advanced materials and polymers.
Industrial Chemistry: Employed in the production of specialty chemicals and additives.
作用機序
The mechanism of action of 1,1-Dimethoxyheptan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a precursor or intermediate in biochemical reactions, influencing the synthesis of other molecules. Its effects are mediated through the formation of reactive intermediates and the modulation of enzymatic activities.
類似化合物との比較
1,1-Dimethoxyheptan-2-one can be compared with other similar compounds, such as:
1,1-Dimethoxyhexane: Similar structure but with a shorter carbon chain.
1,1-Dimethoxyoctane: Similar structure but with a longer carbon chain.
1,1-Dimethoxybutane: Similar structure but with a much shorter carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of both methoxy and ketone functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
6344-11-2 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
1,1-dimethoxyheptan-2-one |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-7-8(10)9(11-2)12-3/h9H,4-7H2,1-3H3 |
InChIキー |
YQNNOPOAGGDSFU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


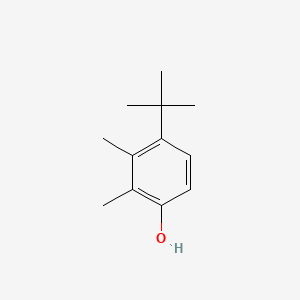
![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
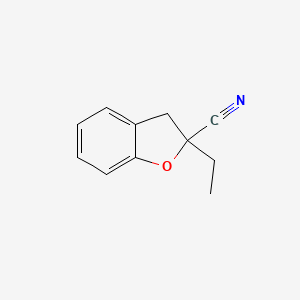
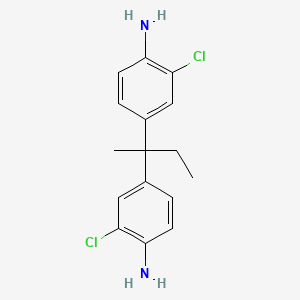
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
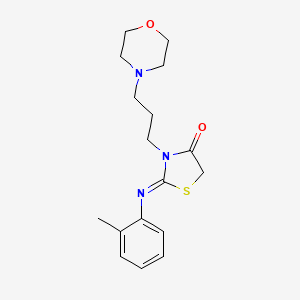
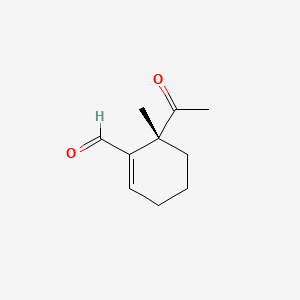
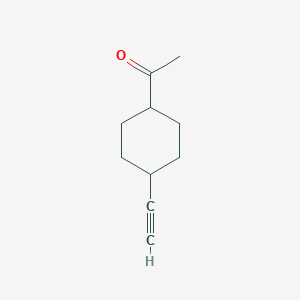
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
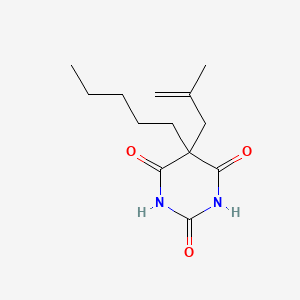
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
